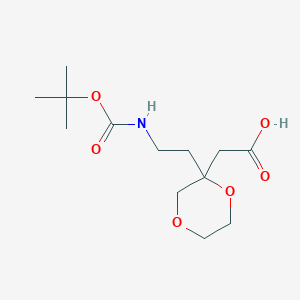

2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid

Descripción

2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid is a synthetic organic compound featuring a 1,4-dioxane ring substituted with an ethyl group bearing a tert-butoxycarbonyl (Boc)-protected amine and an acetic acid moiety. The Boc group serves as a protective agent for the amine functionality, enhancing stability during synthetic processes, particularly in peptide and heterocyclic chemistry. The 1,4-dioxane ring contributes to the molecule’s rigidity and influences its solubility and reactivity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, enabling the construction of complex molecules through selective deprotection and functionalization .

Propiedades

IUPAC Name |

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,4-dioxan-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-12(2,3)20-11(17)14-5-4-13(8-10(15)16)9-18-6-7-19-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBNAPZEFHPHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1(COCCO1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group for amines in organic synthesis.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Biochemical Pathways

The synthesis of this compound involves the alkylation of 1h-1,2,4-triazole with an o-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the n-protected β-aminoalcohol by potassium permanganate.

Pharmacokinetics

The boc group can increase the solubility of the compound in aqueous media, which could potentially impact its bioavailability.

Result of Action

The presence of the boc group can protect amines from unwanted reactions during synthesis, and its removal can free the amine to participate in subsequent reactions.

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be deprotected under mild acidic conditions. Therefore, the pH of the environment could potentially influence the timing and extent of this deprotection, thereby affecting the compound’s action and efficacy.

Actividad Biológica

2-(2-(2-((tert-Butoxycarbonyl)amino)ethyl)-1,4-dioxan-2-yl)acetic acid, also known by its chemical structure and various synonyms, is a compound that has garnered attention in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₇N₀₅

- Molecular Weight : 219.23 g/mol

- CAS Number : 15000283

- Structural Features : The compound contains a tert-butoxycarbonyl group, which enhances its stability and solubility in biological systems.

The biological activity of this compound primarily revolves around its interactions within biological systems:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can alter cellular metabolism and potentially lead to therapeutic effects against various diseases.

- Modulation of Signaling Pathways : The presence of the dioxane ring suggests potential interactions with signaling pathways that regulate cell growth and differentiation. This could position the compound as a candidate for cancer therapeutics.

- Antimicrobial Activity : Some derivatives of similar structures have shown antimicrobial properties, indicating that this compound may also possess activity against specific bacterial strains.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced activity in metabolic assays | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Low cytotoxicity in mammalian cells |

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial properties of several derivatives related to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

- Cancer Therapeutics : Research has demonstrated that compounds with similar structural motifs can effectively inhibit tumor growth in vitro. This suggests that this compound may have similar properties worth investigating further .

- Metabolic Pathway Modification : A dissertation highlighted the compound's ability to modulate key metabolic pathways, leading to decreased secretion of virulence factors in pathogenic bacteria . This indicates a dual role in both antimicrobial and metabolic regulation.

Comparación Con Compuestos Similares

N-Boc-Amino-(1,4-Dioxa-Spiro[4.5]dec-8-yl)-Acetic Acid

- Structure : Contains a spirocyclic 1,4-dioxaspiro[4.5]decane system fused to the acetic acid group, introducing stereochemical complexity and rigidity .

- Key Differences: The spirocyclic framework enhances conformational rigidity compared to the non-spiro 1,4-dioxane ring in the target compound. The spiro structure may reduce solubility in polar solvents due to increased hydrophobicity.

- Applications : Likely used in synthesizing constrained peptidomimetics or macrocycles where spatial orientation is critical .

2-(1-(tert-Butoxycarbonyl)piperidin-4-ylidene)acetic Acid

- Structure : Features a piperidin-4-ylidene ring (a six-membered nitrogen-containing ring with a double bond) attached to the Boc-protected amine and acetic acid .

- Key Differences :

- The piperidine ring introduces basicity due to the nitrogen atom, which is absent in the 1,4-dioxane-based target compound.

- The conjugated double bond in the piperidinylidene system may increase reactivity in cycloaddition or Michael addition reactions.

- Applications: Suitable for generating alkaloid-like scaffolds or kinase inhibitors due to the nitrogenous ring .

(E/Z)-2-(1-(tert-Butoxycarbonyl)pyrrolin-3-ylidene)acetic Acid

- Structure : Contains a five-membered pyrrolin-3-ylidene ring (unsaturated pyrrolidine) with Boc protection and an acetic acid group .

- The E/Z isomerism around the double bond adds stereochemical variability, which is absent in the saturated 1,4-dioxane system.

- Applications : Useful in synthesizing proline analogs or β-turn inducers in peptide design .

Comparative Analysis Table

Q & A

Basic Question: What is the role of the tert-butoxycarbonyl (Boc) group in this compound, and how does it influence reactivity in synthetic applications?

Answer:

The Boc group serves as a temporary protective moiety for the amine functionality, preventing undesired side reactions (e.g., nucleophilic attack or oxidation) during synthetic steps. Its removal typically requires acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)), which cleave the Boc group while preserving the 1,4-dioxane ring and acetic acid moiety. This selective protection is critical in peptide synthesis and multi-step organic reactions, where orthogonal protecting group strategies are employed .

Advanced Question: How can researchers optimize the deprotection of the Boc group in this compound without degrading the 1,4-dioxane ring?

Answer:

Deprotection conditions must balance acidity and reaction time. For example:

- Methodology : Use 20–30% TFA in DCM at 0–4°C for 15–30 minutes, monitored via TLC or HPLC.

- Rationale : Lower temperatures minimize acid-catalyzed ring-opening of the 1,4-dioxane.

- Validation : Post-reaction analysis via -NMR (e.g., disappearance of Boc methyl signals at δ ~1.4 ppm) confirms successful deprotection. Stability studies under varying pH and temperature (e.g., 25–60°C) can preemptively identify degradation pathways .

Basic Question: What spectroscopic techniques are recommended for characterizing this compound, and what key signals should be observed?

Answer:

- -NMR :

- Boc methyl groups: δ 1.4 ppm (singlet, 9H).

- Dioxane ring protons: δ 3.6–4.0 ppm (multiplet).

- Acetic acid proton: δ ~3.2 ppm (split due to coupling with adjacent groups).

- -NMR :

- Boc carbonyl: δ ~155 ppm.

- Acetic acid carbonyl: δ ~170 ppm.

- IR : Stretch at ~1680–1720 cm (C=O of Boc and acetic acid).

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Question: How can researchers resolve conflicting solubility data in polar vs. nonpolar solvents when designing reactions?

Answer:

- Step 1 : Perform solubility screening using a standardized protocol (e.g., 1 mg/mL increments in solvents like DMSO, THF, or ethyl acetate at 25°C and 50°C).

- Step 2 : Employ dynamic light scattering (DLS) to detect aggregation in borderline solvents.

- Step 3 : Use co-solvent systems (e.g., DCM:MeOH 9:1) to enhance solubility while maintaining reactivity. Documented inconsistencies may arise from trace moisture or impurities; thus, pre-purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised .

Basic Question: What are the recommended storage conditions to ensure the compound’s long-term stability?

Answer:

- Storage : Sealed under inert gas (N/Ar) at room temperature (15–25°C) in a desiccator with silica gel.

- Avoid : Exposure to moisture (hydrolyzes Boc group) or strong bases (risk of dioxane ring-opening).

- Stability Monitoring : Periodic -NMR checks (every 6 months) to detect degradation (e.g., new peaks near δ 5.0 ppm, indicative of ring-opened byproducts) .

Advanced Question: How can researchers analyze potential byproducts during the coupling of this compound to peptide resins?

Answer:

- Analytical Workflow :

- HPLC-MS : Detect unreacted starting material and resin-bound intermediates.

- Cleavage Studies : Treat a small resin aliquot with TFA/DCM, then analyze liberated compounds via LC-MS to identify hydrolysis byproducts.

- Kinetic Analysis : Vary coupling reagents (e.g., HATU vs. DCC) and monitor reaction progress via -NMR (if fluorinated tags are used).

- Troubleshooting : Low coupling efficiency may require activating the acetic acid moiety with carbodiimides or optimizing pH (e.g., using DIEA in DMF) .

Advanced Question: What experimental strategies mitigate hazards associated with handling this compound (e.g., respiratory irritation)?

Answer:

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity during weighing and reactions.

- PPE : Nitrile gloves (tested for permeability to acetic acid derivatives), safety goggles, and N95 masks if airborne particulates are detected via particle counters.

- Emergency Protocols : Immediate rinsing with water (15 minutes for skin/eye contact) and medical evaluation for persistent symptoms (e.g., bronchial irritation) .

Advanced Question: How can computational modeling predict the compound’s behavior in novel reaction environments?

Answer:

- Software Tools : Gaussian (DFT calculations for Boc group stability) or COSMO-RS (solubility predictions).

- Parameters :

- LogP (predicted ~1.5–2.0) to estimate partitioning in biphasic systems.

- pKa of the acetic acid moiety (~2.5–3.0) to guide pH-dependent reactions.

- Validation : Compare computed NMR shifts with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.